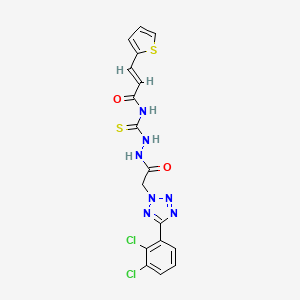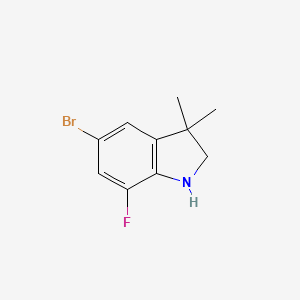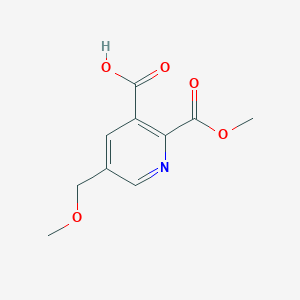
2-(Methoxycarbonyl)-5-(methoxymethyl)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxycarbonyl)-5-(methoxymethyl)pyridine-3-carboxylic acid is an organic compound with a pyridine ring substituted with methoxycarbonyl and methoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-5-(methoxymethyl)pyridine-3-carboxylic acid typically involves the functionalization of a pyridine ring. One common method is the esterification of pyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction forms the methoxycarbonyl group. The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxycarbonyl)-5-(methoxymethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Methoxycarbonyl)-5-(methoxymethyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Methoxycarbonyl)-5-(methoxymethyl)pyridine-3-carboxylic acid involves its interaction with various molecular targets. The methoxycarbonyl and methoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-3-carboxylic acid: Lacks the methoxycarbonyl and methoxymethyl groups, making it less versatile in certain synthetic applications.
2-(Methoxycarbonyl)pyridine-3-carboxylic acid: Similar but lacks the methoxymethyl group, which can affect its reactivity and binding properties.
5-(Methoxymethyl)pyridine-3-carboxylic acid: Similar but lacks the methoxycarbonyl group, influencing its chemical behavior.
Uniqueness
2-(Methoxycarbonyl)-5-(methoxymethyl)pyridine-3-carboxylic acid is unique due to the presence of both methoxycarbonyl and methoxymethyl groups. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C10H11NO5 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
2-methoxycarbonyl-5-(methoxymethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO5/c1-15-5-6-3-7(9(12)13)8(11-4-6)10(14)16-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
ICPQGDXWRBYXJA-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=C(N=C1)C(=O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13302580.png)
![2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302583.png)
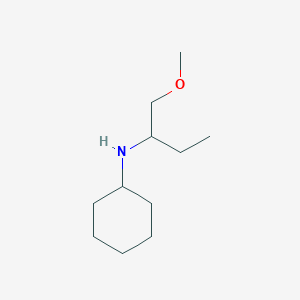


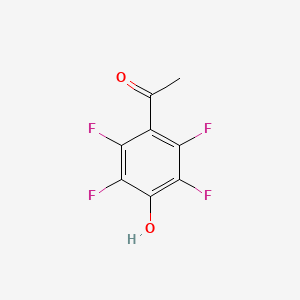
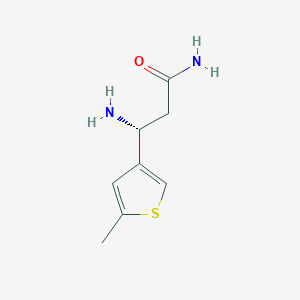
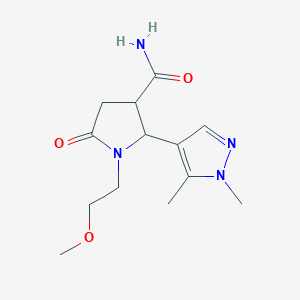
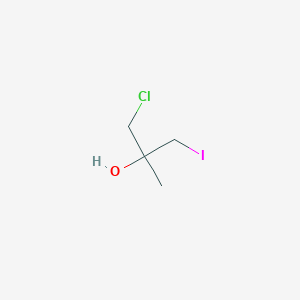
amine](/img/structure/B13302636.png)
